Oxethazaine

Vue d'ensemble

Description

Elle est principalement utilisée pour soulager la douleur associée à des affections telles que l’ulcère peptique, l’œsophagite, la gastrite, les brûlures d’estomac, la hernie hiatale et l’anorexie . Contrairement à de nombreux anesthésiques locaux, l’oxétacaine reste stable en milieu fortement acide, ce qui la rend particulièrement efficace pour les applications gastro-intestinales .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L’oxétacaine peut être synthétisée par un processus en plusieurs étapes impliquant la réaction de la N-méthyl-N-phényl-t-butylacetamide avec la bêta-hydroxyéthylamine. Les conditions de réaction impliquent généralement l’utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de Production Industrielle : Dans les milieux industriels, la production d’oxétacaine implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté optimale. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de Réactions : L’oxétacaine subit diverses réactions chimiques, notamment :

Oxydation : L’oxétacaine peut être oxydée dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir l’oxétacaine en ses formes réduites.

Substitution : Les réactions de substitution impliquant l’oxétacaine peuvent conduire à la formation de divers dérivés.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les agents alkylants.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner l’oxyde de N-oxétacaine, tandis que la réduction peut produire des dérivés de la N-méthyl-N-phényl-t-butylacetamide .

4. Applications de la Recherche Scientifique

L’oxétacaine a un large éventail d’applications en recherche scientifique :

Chimie : Elle est utilisée comme composé modèle dans les études sur les anesthésiques locaux et leurs interactions avec les membranes biologiques.

Biologie : L’oxétacaine est utilisée dans la recherche sur les mécanismes de soulagement de la douleur et la physiologie gastro-intestinale.

Médecine : Elle est utilisée dans le développement de nouvelles formulations pour le traitement des troubles gastro-intestinaux.

Applications De Recherche Scientifique

Pharmacological Properties

- Mechanism of Action : Oxethazaine works by decreasing the permeability of cell membranes to sodium ions, leading to a reversible loss of sensation. It also inhibits gastric acid secretion by suppressing gastrin release, which can be beneficial for patients suffering from hyperacidity .

- Potency : Research indicates that this compound is significantly more potent than traditional local anesthetics such as lignocaine and cocaine, making it effective at lower dosages .

Gastrointestinal Disorders

This compound is commonly used in the treatment of various gastrointestinal conditions, including:

- Gastritis : It alleviates pain associated with inflammation of the stomach lining.

- Peptic Ulcer Disease : Provides relief from pain and discomfort caused by ulcers in the stomach or duodenum.

- Esophagitis : Used to soothe inflammation in the esophagus.

- Heartburn and Hyperacidity : Acts as an antacid while providing local anesthesia to reduce discomfort .

Antibacterial Applications

Recent studies have explored the use of this compound in enhancing the antibacterial activity of colistin against gram-negative pathogens. This synergistic effect was investigated through in vitro assays, demonstrating that this compound could effectively enhance colistin's efficacy against both mcr-positive and mcr-negative strains.

Hepatitis B Treatment

Research has indicated that this compound may have potential applications in treating hepatitis B virus infections. Studies suggest that it can inhibit the assembly of hepatitis B virus particles and suppress viral replication within liver cells, highlighting its potential as a therapeutic agent against this chronic infection .

Dental Applications

This compound has been investigated as a potential new dental local anesthetic. Preliminary reports suggest that it may provide effective anesthesia for dental procedures, although further studies are needed to establish its safety and efficacy in this context .

Case Studies and Experimental Findings

Mécanisme D'action

L’oxétacaine exerce ses effets par le biais de multiples mécanismes :

Effet Anesthésique Local : Elle inhibe la conduction des impulsions nerveuses sensorielles en diminuant la perméabilité de la membrane des cellules nerveuses aux ions sodium.

Effet Antacide : L’oxétacaine inhibe la sécrétion d’acide gastrique en supprimant la sécrétion de gastrine.

Composés Similaires :

Lidocaïne : Un autre anesthésique local couramment utilisé pour soulager la douleur.

Benzocaïne : Un anesthésique local utilisé en applications topiques.

Procaïne : Un anesthésique local utilisé dans les procédures dentaires.

Comparaison :

Comparaison Avec Des Composés Similaires

Lidocaine: Another local anesthetic commonly used for pain relief.

Benzocaine: A local anesthetic used in topical applications.

Procaine: A local anesthetic used in dental procedures.

Comparison:

Activité Biologique

Oxethazaine, an amino-amide local anesthetic, is primarily used in combination with antacids for the treatment of esophagitis, dyspepsia, and other gastric disorders. Recent studies have revealed its potential beyond analgesia, particularly in oncology and antimicrobial applications. This article explores the biological activity of this compound, focusing on its effects on cancer cell proliferation and migration, as well as its role in enhancing antibacterial activity.

Recent research indicates that this compound exhibits significant anti-cancer properties, particularly against esophageal squamous cell carcinoma (ESCC). The compound has been shown to inhibit the proliferation and migration of ESCC cells through several mechanisms:

- Cell Cycle Arrest and Apoptosis : this compound induces G2/M phase cell cycle arrest and promotes apoptosis in ESCC cells. This was demonstrated through flow cytometry analyses which indicated a marked increase in apoptotic cells following treatment with this compound .

- Targeting AURKA : A pivotal finding is that this compound binds directly to the AURKA protein (Aurora Kinase A), inhibiting its activity. This interaction was confirmed through molecular docking studies and pull-down assays, revealing that this compound competes with ATP for binding at the ATP-binding domain of AURKA .

- In Vivo Efficacy : In patient-derived xenograft (PDX) models, this compound significantly suppressed tumor growth and metastasis. Mice treated with this compound exhibited reduced tumor volume and weight compared to control groups. Immunohistochemical analyses showed decreased expression of Ki67, a marker for cell proliferation, in treated tumors .

Summary of Findings on this compound's Anti-Cancer Activity

| Study Aspect | Findings |

|---|---|

| Cell Cycle Impact | Induces G2/M arrest and apoptosis |

| Target Protein | Directly binds to AURKA |

| In Vitro Effects | Inhibits proliferation and migration of ESCC cells |

| In Vivo Effects | Reduces tumor growth and metastasis in PDX models |

Antibacterial Activity

Beyond its application in cancer therapy, this compound has also been investigated for its antibacterial properties. A recent study highlighted its ability to enhance the efficacy of colistin, an antibiotic used against Gram-negative bacteria:

- Synergistic Effect : this compound restored colistin's antibacterial activity against resistant strains by promoting oxidative stress within bacterial cells and enhancing drug accumulation .

- Safety Profile : Importantly, the combination of colistin and this compound did not increase cytotoxicity in Vero cells compared to colistin alone, suggesting a favorable safety profile for this combination therapy .

Case Studies

- Case Study on ESCC Treatment : In a controlled study involving PDX models of ESCC, this compound was administered at dosages of 6 mg/kg or 48 mg/kg daily. Results showed significant decreases in tumor volume without adverse effects on body weight, indicating a therapeutic window for clinical application .

- Antibacterial Application : A case study involving the use of this compound with colistin demonstrated enhanced antibacterial activity against both mcr-positive and -negative pathogens without increased toxicity to host cells .

Propriétés

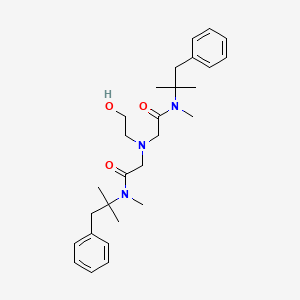

IUPAC Name |

2-[2-hydroxyethyl-[2-[methyl-(2-methyl-1-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLDJPRFCGDUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N3O3 | |

| Record name | OXETHAZAINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13930-31-9 (hydrochloride) | |

| Record name | Oxethazaine [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0025818 | |

| Record name | Oxethazaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oxethazaine is a white powder. (NTP, 1992) | |

| Record name | OXETHAZAINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), <0.1 g/100 ml at 23 ºC | |

| Record name | OXETHAZAINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxetacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Oxetacaine inhibits gastric acid secretion by suppressing gastrin secretion. Moreover, oxetacaine exerts a local anesthetic effect on the gastric mucosa. This potent local anesthetic effect of oxetacaine may be explained by its unique chemical characteristics in which, as a weak base, it is relatively non-ionized in acidic solutions whereas its hydrochloride salt is soluble in organic solvents and it can penetrate cell membranes. Oxetacaine diminishes the conduction of sensory nerve impulses near the application site which in order reduces the permeability of the cell membrane to sodium ions. This activity is performed by the incorporation of the unionized form into the cell membrane. | |

| Record name | Oxetacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

126-27-2 | |

| Record name | OXETHAZAINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxethazaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxethazaine [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxethazaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxethazaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxetacaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXETHAZAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP8QT76V17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

219 to 220 °F (NTP, 1992), 100-101 ºC | |

| Record name | OXETHAZAINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxetacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.